Methyl 2,5-dioxopentanoate
Description
Molecular Architecture and Functional Group Characterization of Methyl 2,5-Dioxopentanoate (B1259413)
Methyl 2,5-dioxopentanoate is a dicarbonyl compound with a five-carbon backbone. vulcanchem.com Its structure incorporates two distinct carbonyl groups: a ketone at the C5 position and an alpha-keto ester moiety. The alpha-keto ester consists of a ketone at the C2 position directly adjacent to a methyl ester group. This arrangement of functional groups imparts a high degree of reactivity and allows the molecule to participate in a variety of chemical transformations.
Table 1: Key Properties of this compound and Related Compounds
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C6H8O4 | Methyl 2,4-dioxopentanoate sigmaaldrich.com |
| Molecular Weight | 144.13 g/mol | Methyl 2,4-dioxopentanoate sigmaaldrich.com |
| Appearance | Powder | Methyl 2,4-dioxopentanoate sigmaaldrich.com |
| Melting Point | 60-65 °C | Methyl 2,4-dioxopentanoate sigmaaldrich.com |
Note: Data for the closely related structural isomer, methyl 2,4-dioxopentanoate, is provided for comparative purposes.
Position within Alpha-Keto Ester Chemistry and Dicarbonyl Compounds
This compound belongs to the class of alpha-keto esters, which are characterized by a ketone functional group adjacent to an ester. This structural motif is known for its diverse reactivity, enabling it to participate in reactions such as nucleophilic additions, condensations, and cycloadditions. organic-chemistry.org The alpha-keto functionality makes the carbonyl carbon highly electrophilic, a key factor in its chemical behavior.
As a dicarbonyl compound, this compound possesses two electrophilic centers. The relative reactivity of the C2 and C5 carbonyl groups can be influenced by steric and electronic factors, allowing for selective chemical modifications. The chemistry of dicarbonyl compounds is extensive, with applications in the synthesis of heterocyclic compounds and other complex molecular architectures. For instance, related dicarbonyl compounds like methyl 2,4-dioxopentanoate have been shown to react with various reagents to form pyrrolones and other heterocyclic structures. researchgate.net
Overview of Current Research Landscape and Identified Knowledge Gaps for this compound
Current research involving this compound and its derivatives spans several areas of chemistry. In synthetic chemistry, related compounds like methyl 2,4-dioxopentanoate are utilized in photochemical reactions, such as photoadditions with dienes, to create complex carbocyclic and heterocyclic frameworks. kyushu-u.ac.jpoup.comoup.com These reactions can lead to the formation of cyclopentene (B43876) derivatives and other structures that are valuable in the synthesis of natural products. researchgate.netoup.com For example, photoadducts of methyl 2,4-dioxopentanoate have been used as synthons for terpenoids. kyushu-u.ac.jp
In the realm of biochemistry, 2,5-dioxopentanoate is recognized as a metabolite. It is produced from the substrate 5-dehydro-4-deoxy-D-glucarate and can subsequently enter the TCA cycle. frontiersin.orgresearchgate.net Studies on bacterial metabolism have identified its role in pathways related to arsenite oxidation. frontiersin.org The reconstruction of metabolic pathways in organisms like Pseudomonas putida has also highlighted 2,5-dioxopentanoate as a key intermediate in the catabolism of various compounds. biorxiv.org
Despite this research, specific knowledge gaps concerning this compound persist. While much of the synthetic research has focused on its isomer, methyl 2,4-dioxopentanoate, the unique reactivity and potential applications of the 2,5-isomer are less explored. Further investigation into its selective reactions and its utility as a precursor for novel chemical entities is warranted. kyushu-u.ac.jp Moreover, while its role in certain metabolic pathways is established, a comprehensive understanding of its broader physiological functions and interactions within complex biological systems remains an area for future research. frontiersin.orgbham.ac.ukresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-Dioxopentanoate |
| 2,5-Dioxopentanoic acid |
| Methyl 2,4-dioxopentanoate |
| 5-dehydro-4-deoxy-D-glucarate |
| Methyl 2-oxo-propanoate |
| Methyl 4,4-dimethoxy-3-oxopentanoate |
| Boron trifluoride diethyl etherate |
| 1,2-ethanedithiol |
| Methyl 3,4-dioxopentanoate-4-ethylenedithioacetal |
| Ethyl 3,4-dioxopentanoate-4-ethylenedithioacetal |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-dioxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)5(8)3-2-4-7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBMXHAKDBUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,5 Dioxopentanoate and Its Strategic Precursors
Direct Synthetic Routes to Methyl 2,5-Dioxopentanoate (B1259413)
While specific literature on the direct, high-yield synthesis of Methyl 2,5-dioxopentanoate is not abundant, its structure as a γ-keto ester suggests several plausible synthetic strategies. These routes can be extrapolated from established methods for synthesizing analogous compounds.
Pyrrolidine-Catalyzed Double Annulation in Complex Molecule Synthesis
Pyrrolidine (B122466) and its derivatives have emerged as powerful organocatalysts for a variety of chemical transformations, including annulation reactions to form cyclic structures. researchgate.netacs.org In the context of complex molecule synthesis, pyrrolidine catalyzes reactions through the formation of nucleophilic enamines or electrophilic iminium ions. researchgate.net A particularly relevant approach for constructing frameworks that could embed the this compound structure is the double Michael addition.
Bisphosphine-catalyzed mixed double-Michael reactions have been shown to produce substituted pyrrolidines from γ-amino diesters and electron-deficient acetylenes with high diastereoselectivity. nih.gov This highlights the potential for tandem reactions to build complex acyclic and cyclic systems. For instance, a pyrrolidine-catalyzed tandem [3+2] cycloaddition-SuFEx click reaction has been developed to synthesize sulfochromeno[4,3-b]pyrrolidines. chemrxiv.org This process involves the in-situ generation of an azomethine ylide from an imine, which then undergoes cycloaddition.
A hypothetical pyrrolidine-catalyzed double annulation for a precursor to this compound could involve the reaction of a three-carbon synthon with a two-carbon unit, where pyrrolidine facilitates both the initial condensation and a subsequent cyclization or functional group manipulation.
| Catalyst System | Reaction Type | Key Intermediates | Potential Application |
| Pyrrolidine | [4+1] Annulation | Iminium ion | Synthesis of benzoxazoles researchgate.net |
| Bisphosphine | Double-Michael Addition | Phosphonium ion | Synthesis of substituted pyrrolidines nih.gov |
| Pyrrolidine/Copper Iodide | Tandem A³ coupling/Cycloisomerization | Vinyl ether | Synthesis of coumarins beilstein-journals.org |
Exploration of Novel Condensation and Esterification Approaches
Novel methods for forming keto-esters often focus on improving efficiency, selectivity, and environmental friendliness over classical approaches. One such strategy is the direct synthesis of γ-pyrones from the electrophilic condensation of β-ketoesters using triflic anhydride, which proceeds through an oxocarbenium intermediate. rsc.org Another innovative approach is the Au(III)-catalyzed hydration of 3-alkynoates, which provides γ-keto esters in a single, atom-economical step at room temperature. nih.gov This reaction is believed to proceed via a 5-endo-dig cyclization assisted by the neighboring carbonyl group.
Direct esterification of carboxylic acids is another area of active research. Titanium tetrachloride has been shown to be a highly effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols under mild, neutral conditions, avoiding the need for basic catalysts. mdpi.com Furthermore, macroporous polymeric acid catalysts have been developed for the direct esterification of carboxylic acids and alcohols, which can proceed even without the removal of water. organic-chemistry.orgresearchgate.net These modern esterification methods could be applied to a precursor like 5-oxopentanoic acid to yield this compound. researchgate.netresearchgate.net
Methodological Approaches for Analogous Dioxopentanoate Esters
The synthesis of structural isomers of this compound, such as Methyl 2,4-dioxopentanoate, is well-documented and provides valuable insight into the chemistry of dioxopentanoate esters.
Claisen Condensation and Related Base-Catalyzed Syntheses of Methyl 2,4-Dioxopentanoate
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. ucla.edulibretexts.orglibretexts.orglibretexts.org The reaction involves the base-mediated condensation of two ester molecules, or an ester and another carbonyl compound. organic-chemistry.orgmdpi.com In the synthesis of Methyl 2,4-dioxopentanoate, a mixed Claisen condensation between methyl acetate (B1210297) and methyl pyruvate (B1213749) would be a plausible route. The mechanism involves the deprotonation of the α-carbon of methyl acetate by a strong base (like sodium methoxide) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl pyruvate. researchgate.netresearchgate.net Subsequent elimination of a methoxide (B1231860) ion yields the final β-keto ester product. organic-chemistry.org
The choice of base is critical in Claisen condensations to avoid saponification of the ester. researchgate.net Typically, an alkoxide corresponding to the alcohol portion of the ester is used. mdpi.com
A well-established synthesis of ethyl 2,4-dioxopentanoate, an analog of the methyl ester, involves the Claisen condensation of diethyl oxalate (B1200264) and acetone. researchgate.net This reaction highlights the utility of using a non-enolizable ester (diethyl oxalate) to drive the reaction towards a single product.
| Reactants | Base | Product | Yield | Reference |
| Ethyl Acetate (2 equiv.) | Sodium Ethoxide | Ethyl Acetoacetate | High | libretexts.org |
| Diethyl Oxalate, Acetone | Sodium Ethoxide | Ethyl 2,4-dioxopentanoate | 70-81% | researchgate.net |
| Methyl Propanoate (2 equiv.) | Sodium Ethoxide | Methyl 2-methyl-3-oxopentanoate | Not specified | libretexts.org |
Oxidative Transformations in Keto-Ester Formation
Oxidative methods provide an alternative to condensation reactions for the synthesis of keto-esters. These transformations can involve the oxidation of various functional groups. One approach is the oxidative cleavage of enol ethers. For example, pyridinium (B92312) chlorochromate (PCC) can selectively cleave enol ethers to yield esters or keto lactones in high yields. researchgate.netresearchgate.net
Another strategy is the oxidation of β-keto esters or 1,3-diketones. An Oxone/aluminum trichloride (B1173362) system has been reported for the oxidative cleavage of these substrates to produce α-keto esters and 1,2-diketones in an aqueous medium, although the reproducibility of this specific method has been questioned. organic-chemistry.org
More recently, visible-light-mediated oxidative coupling reactions have been developed. For instance, the coupling of vinylarenes with bromocarboxylates using DMSO as both solvent and terminal oxidant can produce γ-ketoesters. ntu.edu.sg Additionally, the direct synthesis of α-keto thiol esters has been achieved through the photocatalytic oxidative radical addition of thioic acids to alkenes, using oxygen as a green oxidant. acs.org
The oxidation of 5-hydroxy-2-oxopentanoate esters is a direct potential route to this compound, and various oxidizing agents like potassium permanganate (B83412) or chromium trioxide could be employed for this transformation. smolecule.com
Principles of Green Chemistry in the Synthesis of Related Methyl Oxopentanoates
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. google.com In the context of synthesizing methyl oxopentanoates, these principles can be applied in several ways.
One key aspect is the use of biocatalysis. Whole-cell biocatalysts, such as Candida parapsilosis, have been used for the asymmetric reduction of α-keto esters to optically enriched α-hydroxy esters with good yields and high enantiomeric excess. abap.co.in Lipases have also been employed as catalysts for the synthesis of complex heterocyclic structures from β-keto esters in aqueous media, demonstrating the potential for enzyme-catalyzed carbon-carbon bond formation. tandfonline.com Self-sufficient heterogeneous biocatalysts have been developed for the enantiodivergent reduction of β-keto esters, offering high reusability of both the enzyme and the redox cofactor. rsc.org
The choice of solvent is another critical factor. A derivative of Methyl 5-oxopentanoate, Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™), has been investigated as a green, non-toxic replacement for conventional polar aprotic solvents. rsc.orgrsc.org Research has focused on developing more sustainable, single-step synthetic routes to this solvent using base-catalyzed Michael additions, which significantly improves the atom economy and reduces waste compared to previous multi-step processes. rsc.org
The development of solvent-free or solid-state reactions is also a key green chemistry strategy. For example, a mechanochemical grinding method using a recyclable solid-acid catalyst has been developed for the synthesis of β-enamino ketones from 1,3-dicarbonyl compounds. google.com Furthermore, atom economy, a measure of how much of the reactants end up in the final product, is a central tenet of green chemistry. nwnu.edu.cn Catalytic methods, such as the Au(III)-catalyzed hydration of alkynoates, are inherently more atom-economical than stoichiometric reactions. nih.gov
| Green Chemistry Approach | Example Application | Key Advantage(s) | Reference(s) |
| Biocatalysis | Asymmetric reduction of β-keto esters using whole cells or isolated enzymes. | High enantioselectivity, mild reaction conditions, reduced waste. | abap.co.inrsc.orgmdpi.com |
| Green Solvents | Synthesis and use of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. | Reduced toxicity, biodegradability. | rsc.orgrsc.org |
| Atom Economy | Au(III)-catalyzed hydration of 3-alkynoates to γ-keto esters. | High efficiency, minimal byproducts. | nih.gov |
| Solvent-Free Reactions | Mechanochemical synthesis of β-enamino ketones. | Elimination of solvent waste, simplified purification. | google.com |
Advanced Spectroscopic and Structural Characterization of Methyl 2,5 Dioxopentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms within the Methyl 2,5-dioxopentanoate (B1259413) molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The structure, O=CH-CH₂-CH₂-C(=O)-C(=O)O-CH₃, contains four unique proton environments. The terminal aldehyde proton (CHO) is expected to appear significantly downfield, typically in the range of 9-10 ppm, due to the strong deshielding effect of the carbonyl group. The two methylene (B1212753) groups (-CH₂-CH₂-) would present as a more complex pattern, likely two triplets if coupling is straightforward, governed by the n+1 rule. The methylene group adjacent to the aldehyde (at C4) would be slightly more deshielded than the one adjacent to the α-keto group (at C3). The methyl protons (-OCH₃) of the ester group would appear as a sharp singlet, typically around 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Methyl 2,5-dioxopentanoate has six distinct carbon atoms. The carbonyl carbons are the most deshielded and will appear furthest downfield. The ester carbonyl (C1) is typically found around 160-170 ppm, while the α-keto carbonyl (C2) would be further downfield, potentially in the 180-200 ppm range. The aldehyde carbonyl (C5) is expected in a similar, highly deshielded region, often >190 ppm. The methoxy (B1213986) carbon (-OCH₃) will resonate in the 50-60 ppm range. The two methylene carbons (C3 and C4) will appear in the aliphatic region, generally between 20-40 ppm.
2D-NMR Techniques: To confirm the assignments made from 1D spectra, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the protons on adjacent carbons, confirming the -CH₂-CH₂- connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the methylene signals in both the ¹H and ¹³C spectra.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Position | Expected δ (ppm) | Expected Multiplicity | Position | Expected δ (ppm) |
| -CHO (H5) | 9.5 - 10.0 | Triplet (t) | -CHO (C5) | 195 - 205 |
| -CH₂-CHO (H4) | 2.8 - 3.2 | Triplet (t) | -C(=O)COOCH₃ (C2) | 180 - 195 |
| -CH₂-CH₂- (H3) | 2.6 - 3.0 | Triplet (t) | -COOCH₃ (C1) | 160 - 170 |
| -OCH₃ | 3.7 - 3.9 | Singlet (s) | -OCH₃ | 52 - 55 |
| -CH₂-CHO (C4) | 35 - 45 | |||
| -CH₂-CH₂- (C3) | 25 - 35 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from its three carbonyl groups. The C=O stretching vibrations typically occur in the 1650-1800 cm⁻¹ region. Due to electronic effects and potential vibrational coupling, these may appear as a broad, intense band or as distinct, overlapping peaks. Specifically, the ester carbonyl stretch is anticipated around 1735-1750 cm⁻¹, the α-keto carbonyl around 1710-1730 cm⁻¹, and the aldehyde carbonyl around 1720-1740 cm⁻¹. The aldehyde C-H stretch would produce one or two characteristic, though often weak, bands in the 2700-2900 cm⁻¹ region. The spectrum will also feature C-O stretching from the ester group (around 1100-1300 cm⁻¹) and C-H stretching from the aliphatic and methyl groups (around 2850-3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, C-C bond vibrations within the carbon backbone, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum, offering insights into the molecule's conformation.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aliphatic/Methyl C-H | Stretching | 2850 - 3000 | Medium |
| Aldehyde C-H | Stretching | 2700 - 2900 | Weak to Medium |
| Ester C=O | Stretching | 1735 - 1750 | Strong |
| Aldehyde C=O | Stretching | 1720 - 1740 | Strong |
| Ketone C=O | Stretching | 1710 - 1730 | Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₆H₈O₄, giving it a molecular weight of 144.12 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 144. The fragmentation of the molecular ion would likely proceed through characteristic pathways for esters and ketones. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) or the entire ester group (-COOCH₃, m/z 59). Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation route. For instance, cleavage between C2 and C3 could lead to the formation of a [CH₃OCOCO]⁺ fragment (m/z 87). Another prominent fragmentation would be McLafferty rearrangement if sterically feasible, though it is less likely in this specific structure.
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 144 | [C₆H₈O₄]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CHO]⁺ | Loss of the formyl radical |
| 113 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 87 | [CH₃OCOCO]⁺ | Cleavage between C2-C3 |
| 59 | [COOCH₃]⁺ | Loss of C₃H₃O₂ radical |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions (Applicability for the specific compound to be determined)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. The applicability of this technique to this compound is entirely dependent on the ability to grow a suitable single crystal of the compound.
Should a high-quality crystal be obtained, X-ray diffraction analysis would provide a wealth of information. It would confirm the atomic connectivity established by NMR and reveal precise bond lengths, bond angles, and torsion angles. This data would offer insights into the preferred conformation of the molecule in the solid state, such as the planarity of the α-dicarbonyl system and the orientation of the ester group. Furthermore, the analysis would elucidate the packing of molecules within the crystal lattice, detailing any significant intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the solid-state architecture. As of now, no published crystal structure for this compound appears to be available in public databases.
Computational and Theoretical Investigations of Methyl 2,5 Dioxopentanoate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For compounds similar to Methyl 2,5-dioxopentanoate (B1259413), such as 2,4-dioxopentanoic acid derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set have been successfully employed to determine molecular properties. researchgate.net These calculations provide a wealth of information about the molecule's electronic landscape.
The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, often derived within the framework of conceptual DFT, include: semanticscholar.org
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The ability of the molecule to attract electrons, calculated as -(EHOMO + ELUMO) / 2.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system.
Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as μ² / (2η).
These parameters, when calculated for Methyl 2,5-dioxopentanoate, would offer a quantitative prediction of its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile, readily accepting electrons from a nucleophile. semanticscholar.org The distribution of these frontier orbitals across the molecule also reveals the most likely sites for electrophilic and nucleophilic attack.
Below is a hypothetical data table of quantum chemical parameters for this compound, based on typical values for similar keto esters calculated using DFT.
| Parameter | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.5 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 eV |
| Chemical Softness | S | 1 / η | 0.4 eV⁻¹ |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 eV |
| Chemical Potential | μ | -χ | -4.0 eV |
| Electrophilicity Index | ω | μ² / (2η) | 3.2 eV |
Note: These values are illustrative and based on calculations for structurally related molecules.
Conformational Analysis and Potential Energy Surface Mapping
The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org Computational methods are used to identify the stable conformers (energy minima) and the transition states for their interconversion. nih.gov
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. longdom.orgwikipedia.orglibretexts.org By mapping the PES, chemists can identify the most stable conformations, which correspond to the lowest points (valleys) on the surface, and the energy barriers between them, which are represented by saddle points. libretexts.org
For this compound, the key degrees of freedom would be the rotation around the C-C single bonds of the pentanoate backbone and the C-O bond of the ester group. A systematic conformational search can be performed by rotating these bonds in increments and calculating the energy at each step using a suitable level of theory, such as DFT. This process, known as a relaxed PES scan, generates a profile of energy versus dihedral angle.
The stability of different conformers is influenced by factors like steric hindrance and torsional strain. libretexts.org For example, conformations where the bulky methyl and ester groups are far apart would be expected to be lower in energy than those where they are close together. The identification of the global minimum energy conformation is crucial, as it often represents the most populated state of the molecule under thermal equilibrium.
The results of a conformational analysis are typically presented in a table listing the relative energies of the stable conformers.
| Conformer | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180 (anti) | ~180 (anti) | 0.00 |
| 2 | ~60 (gauche) | ~180 (anti) | 1.2 |
| 3 | ~180 (anti) | ~0 (syn) | 2.5 |
| 4 | ~60 (gauche) | ~0 (syn) | 3.8 |
Note: This table is illustrative, showing hypothetical conformers and their relative stabilities.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. rsdjournal.org For this compound, the most relevant spectroscopic techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. bohrium.com The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is known to provide reliable predictions of NMR shielding constants. researchgate.net These theoretical shielding constants can be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The workflow for predicting NMR spectra typically involves:
Performing a conformational search to identify all low-energy conformers.
Optimizing the geometry of each conformer.
Calculating the NMR shielding constants for each conformer.
Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature. github.io
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in an IR spectrum. biorxiv.org The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. The predicted IR spectrum can be used to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretches of the ketone and ester groups, and the C-O stretch of the ester. researchgate.netmasterorganicchemistry.com
Below is a table showing a hypothetical comparison of calculated and experimental spectroscopic data for this compound.
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹³C NMR (δ, ppm) C=O (ester) | 172.5 | 173.0 |
| ¹³C NMR (δ, ppm) C=O (ketone) | 205.1 | 206.2 |
| ¹H NMR (δ, ppm) O-CH₃ | 3.70 | 3.68 |
| IR Frequency (cm⁻¹) C=O (ester) | 1745 | 1740 |
| IR Frequency (cm⁻¹) C=O (ketone) | 1720 | 1715 |
Note: These values are for illustrative purposes and represent a typical level of agreement between DFT calculations and experimental measurements.
Reaction Pathway Modeling and Transition State Analysis
Beyond static properties, computational chemistry can be used to explore the reactivity of this compound by modeling potential reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them on the potential energy surface. researchgate.net
A key aspect of reaction modeling is the location of the transition state (TS), which is a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. libretexts.org Various algorithms exist for locating TS structures. Once the TS is found, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, several reaction pathways could be of interest. One example is the keto-enol tautomerization, a common process for dicarbonyl compounds. acs.orgresearchgate.netorientjchem.org Computational modeling could be used to determine the activation barriers for the formation of the different possible enol forms and to predict which tautomer is more stable.
Another area of investigation could be its behavior in reactions such as the Claisen condensation or its susceptibility to nucleophilic attack at either of the carbonyl carbons. youtube.com By modeling the reaction pathways for these processes, it would be possible to predict the regioselectivity and stereoselectivity of such reactions.
The results of a reaction pathway analysis are often visualized using a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Keto form) | 0 |
| 2 | Transition State 1 | +35 |
| 3 | Intermediate (Enolate) | +15 |
| 4 | Transition State 2 | +20 |
| 5 | Products (Enol form) | +5 |
Note: This table provides a hypothetical energy profile for the keto-enol tautomerization of this compound, illustrating the concepts of transition states and intermediates.
Applications of Methyl 2,5 Dioxopentanoate in Complex Organic Synthesis
Role as a Key Building Block in Total Synthesis Endeavors (e.g., Chalaniline A)
The utility of methyl 2,5-dioxopentanoate (B1259413) as a strategic building block is notably demonstrated in the total synthesis of Chalaniline A. Chalaniline A is an aminofulveno[1,2-b]chromone derivative that was isolated from a vorinostat-treated ascomycete fungus, Chalara sp. 6661.
In a pivotal step of the synthesis, the tricyclic core of Chalaniline A was constructed through a pyrrolidine-catalyzed double annulation reaction. This key transformation involved the reaction between α-(methylsulfinyl)-2,6-dihydroxy-4-methylacetophenone and methyl 2,5-dioxopentanoate. The reaction proceeds to form a tertiary alcohol intermediate, coniochaetone H, which is then further elaborated through a series of steps including dehydration, a Vilsmeier reaction, and an enamine exchange to yield the final natural product, Chalaniline A. The successful application of this compound in this context highlights its effectiveness in rapidly building molecular complexity.
Strategies for Derivatization and Selective Functionalization of this compound
Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific application, such as enhancing reactivity or improving analytical detection gcms.cz. The multiple functional groups in this compound provide numerous opportunities for selective derivatization and functionalization, which are crucial for its use in multi-step syntheses.
The compound possesses three distinct carbonyl-based functional groups: an aldehyde, a ketone, and an ester. The aldehyde is generally the most electrophilic and reactive of the three, followed by the ketone, and then the ester. This inherent difference in reactivity can be exploited for selective transformations.
Key Functionalization Strategies:
Selective Aldehyde Reactions: The terminal aldehyde can be selectively protected using standard protecting groups for aldehydes, such as by forming an acetal. This allows for subsequent chemical modifications to be carried out at the less reactive ketone or ester positions without affecting the aldehyde.
Ketone Modification: Once the aldehyde is protected, the ketone can be targeted by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Enolate Chemistry: The methylene (B1212753) groups at the C-3 and C-4 positions are flanked by carbonyl groups, making the adjacent protons acidic. These protons can be selectively removed by a suitable base to form enolates. These enolate intermediates are nucleophilic and can react with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce new substituents at the C-3 or C-4 positions.
Ester Manipulation: The methyl ester group is the least reactive carbonyl functionality but can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide under appropriate conditions. These transformations are typically performed after modifying the more reactive aldehyde and ketone moieties.
By employing a combination of these strategies, chemists can precisely modify the structure of this compound to create a wide array of complex intermediates tailored for specific synthetic targets.
Development of Diverse Heterocyclic Frameworks from Dioxoester Scaffolds
This compound is an excellent example of a 1,4-dicarbonyl compound, a class of molecules renowned for their utility in synthesizing five-membered heterocyclic rings through condensation reactions. The Paal-Knorr synthesis is a classic and powerful method for converting 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes wikipedia.orgalfa-chemistry.comnih.govrgmcet.edu.in. This reaction's versatility has been enhanced by modern techniques, such as microwave-assisted synthesis, which can reduce reaction times and improve yields organic-chemistry.org.
The dioxoester scaffold of this compound serves as the carbon backbone for the resulting heterocyclic ring. The specific heterocycle formed depends on the reagent used in the condensation reaction.
Furan Synthesis: In the presence of an acid catalyst and heat, the 1,4-dicarbonyl moiety undergoes an intramolecular cyclization and dehydration to form a substituted furan wikipedia.orgalfa-chemistry.com.
Pyrrole Synthesis: When reacted with ammonia or a primary amine, this compound yields a substituted pyrrole. This variation is one of the most common and efficient methods for pyrrole synthesis wikipedia.orgrgmcet.edu.in.
Thiophene Synthesis: The reaction of the dioxoester with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, leads to the formation of a substituted thiophene wikipedia.orgnih.gov.
These transformations allow for the conversion of the linear C5 scaffold of this compound into a variety of important aromatic heterocyclic systems, which are core components of many pharmaceuticals, natural products, and materials researchgate.netnih.govscripps.edu.
Table 1: Synthesis of Heterocycles from this compound via Paal-Knorr Type Reactions
| Target Heterocycle | Reagent(s) | General Reaction Conditions |
|---|---|---|
| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Heating |
| Pyrrole | Ammonia (NH₃) or Primary Amine (R-NH₂) | Neutral or weakly acidic conditions |
| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Heating |
Utility as a Versatile C5-Synthon in Cyclization Reactions
A "synthon" is a conceptual unit within a molecule that assists in the formation of a synthetic target. This compound, with its five-carbon backbone, is a versatile C5-synthon for a variety of cyclization reactions, which are reactions that form a ring structure mdpi.com.
Its utility is prominently displayed in the Paal-Knorr reactions discussed previously, where the five-carbon chain of the dioxoester directly becomes the carbon framework of the resulting five-membered furan, pyrrole, or thiophene ring researchgate.net. The two carbonyl groups at positions 2 and 5 are perfectly positioned to react with dinucleophiles or to undergo intramolecular reactions to facilitate ring closure.
Beyond the synthesis of simple heterocycles, this compound can participate in more complex cyclization cascades. The aforementioned total synthesis of Chalaniline A provides a compelling example. In that synthesis, the compound acts as a C5-synthon in a double annulation reaction, where two new rings are formed in a single transformation. This demonstrates its capacity to contribute its entire carbon skeleton to the construction of intricate polycyclic systems. The strategic placement of its functional groups enables it to engage in sequential bond-forming events, making it a powerful tool for building complex molecular architectures from a simple, linear precursor.
Future Research Directions and Emerging Opportunities for Methyl 2,5 Dioxopentanoate
Development of Enantioselective Synthetic Routes
The synthesis of enantiomerically pure forms of Methyl 2,5-dioxopentanoate (B1259413) is a significant challenge and a primary objective for future research. Currently, the stereoselective synthesis of 1,4-dicarbonyl compounds is an area of active investigation, and these general strategies can be adapted and optimized for the specific synthesis of chiral Methyl 2,5-dioxopentanoate.
One promising approach is the use of organocatalytic asymmetric Michael additions . Chiral amines and their derivatives have been successfully employed to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Future work could focus on designing and screening a library of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, to identify catalysts that can mediate the Michael addition of an appropriate C1 or C2 synthon to a precursor of this compound with high enantioselectivity.
Another emerging area is the application of photocatalysis to generate acyl radicals for conjugate additions. This method offers a distinct mechanistic pathway that can be controlled by the choice of photosensitizer and chiral catalyst. Research in this direction could involve the development of new chiral photocatalysts or dual catalytic systems that can effectively control the stereochemistry of the radical addition process, leading to enantioenriched this compound.
Furthermore, stereodivergent synthesis strategies, which allow for the selective formation of any desired stereoisomer of a molecule with multiple stereocenters, represent a frontier in asymmetric synthesis. The application of sulfonium (B1226848) rearrangement methodologies, for instance, has shown potential for the stereocontrolled synthesis of 1,4-dicarbonyl compounds. Future investigations could explore the adaptation of such methods to control the stereocenter at the C2 or C5 position of the pentanoate backbone.
A summary of potential enantioselective strategies is presented in the table below.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |
| Organocatalytic Michael Addition | Chiral amines (e.g., proline derivatives), Cinchona alkaloids | Metal-free, environmentally benign, high enantioselectivities demonstrated for related systems. |
| Photocatalytic Acyl Radical Addition | Chiral photosensitizers, Dual catalytic systems (photocatalyst + chiral Lewis acid) | Mild reaction conditions, utilization of light energy, novel reactivity. |
| Stereodivergent Synthesis | Chiral sulfonium ylides | Access to all possible stereoisomers, high degree of stereocontrol. |
Catalytic Systems for Enhanced Selectivity and Yields
Improving the efficiency of synthetic routes to this compound is contingent on the development of advanced catalytic systems. The focus here is on enhancing both the chemo- and regioselectivity of the reactions, as well as maximizing the reaction yields.
For transition metal-catalyzed approaches, the design of novel ligands for metals such as rhodium, cobalt, and palladium is a crucial area of research. Ligand modification can fine-tune the steric and electronic properties of the metal center, thereby influencing the selectivity and activity of the catalyst. High-throughput screening of ligand libraries could accelerate the discovery of optimal catalysts for specific transformations leading to this compound.
In the realm of organocatalysis, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously is a promising strategy. For instance, chiral thiourea-amines can activate both components through hydrogen bonding and iminium ion formation, respectively. Future research could focus on the rational design of more sophisticated bifunctional catalysts tailored for the synthesis of 1,4-dicarbonyl compounds.
The use of N-Heterocyclic Carbenes (NHCs) as organocatalysts also warrants further investigation. NHCs have demonstrated unique reactivity in promoting umpolung reactions, which could be a valuable strategy for the synthesis of 1,4-dicarbonyls. The development of new chiral NHC catalysts could provide a powerful tool for the asymmetric synthesis of this compound with high efficiency.
The table below outlines potential catalytic systems for further development.
| Catalyst Type | Area of Development | Potential for Improvement |
| Transition Metal Complexes | Ligand design and synthesis | Enhanced selectivity, higher turnover numbers, broader substrate scope. |
| Bifunctional Organocatalysts | Novel catalyst architectures | Increased reaction rates, improved enantioselectivity, milder reaction conditions. |
| N-Heterocyclic Carbenes | Chiral NHC catalyst development | Access to novel reaction pathways (umpolung), high yields and selectivity. |
Mechanistic Elucidation of Underexplored Reactivity Modes
A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is essential for rational catalyst design and reaction optimization. While general mechanistic paradigms exist for reactions like the Michael addition, the specific details for the synthesis of this particular diketoester are yet to be fully explored.
Future research should employ a combination of experimental and computational techniques to probe reaction intermediates and transition states. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide valuable information about the species present during the reaction. Kinetic studies can help to elucidate the rate-determining steps and the influence of different reaction parameters.
Computational modeling , using methods such as Density Functional Theory (DFT), can provide detailed insights into the energetics of different reaction pathways and the structures of transition states. These theoretical studies can guide the design of new catalysts and the optimization of reaction conditions to favor the desired reaction outcome.
A key area for mechanistic investigation is the role of non-covalent interactions in catalysis. In organocatalysis, hydrogen bonding and other weak interactions play a crucial role in determining the stereochemical outcome of a reaction. A detailed understanding of these interactions will be critical for the development of highly selective catalysts.
Exploration of Bio-Inspired Synthetic Methodologies
Nature provides a rich source of inspiration for the development of new and sustainable synthetic methods. The application of enzymatic and chemoenzymatic strategies for the synthesis of this compound represents a significant and largely untapped opportunity.
Enzymes , such as aldolases and ketoreductases, could be employed to carry out key bond-forming or stereoselective reduction steps. The high selectivity and mild reaction conditions offered by enzymatic catalysis make it an attractive alternative to traditional chemical methods. Future research could involve the screening of existing enzyme libraries or the engineering of new enzymes with tailored substrate specificity and reactivity.
The development of biomimetic catalysts , which are small molecules designed to mimic the active sites of enzymes, is also a compelling area of research. These catalysts can offer the selectivity of enzymes while being more robust and easier to handle.
The table below summarizes potential bio-inspired approaches.
| Methodology | Key Research Focus | Potential Advantages |
| Enzymatic Synthesis | Enzyme screening and engineering | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Chemoenzymatic Synthesis | Integration of chemical and enzymatic steps | Shorter synthetic routes, improved overall efficiency and selectivity. |
| Biomimetic Catalysis | Design and synthesis of enzyme mimics | Combines the advantages of homogeneous and enzymatic catalysis. |
Q & A
Basic: What analytical methods are recommended for characterizing Methyl 2,5-dioxopentanoate in synthetic or biological samples?
Methodological Answer:
To ensure accurate identification and purity assessment, use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS (e.g., ESI-TOF) can confirm the molecular formula (C₆H₈O₄; monoisotopic mass 129.0193 Da) . For structural elucidation, ¹H and ¹³C NMR should focus on distinguishing the ester methyl group (~δ 3.7 ppm) and the two ketone carbonyl signals (~δ 200-210 ppm in ¹³C). Chromatographic techniques like HPLC or GC-MS with polar columns (e.g., DB-WAX) are optimal for quantifying trace impurities or degradation products in biological matrices.
Advanced: How does this compound integrate into microbial metabolic pathways, and how can its flux be experimentally validated?
Methodological Answer:
In Pseudomonas putida and Caulobacter crescentus, this compound is a key intermediate in the WMB pathway , converting xylose to α-ketoglutarate without carbon loss . To validate its metabolic flux:
- Use ¹³C isotopic tracing with labeled xylose to track incorporation into α-ketoglutarate via LC-MS.
- Perform gene knockout studies targeting enzymes like xylX (2-dehydro-3-deoxy-D-pentonate dehydratase) and dpdh (2,5-dioxopentanoate dehydrogenase) to observe pathway disruption .
- Measure intermediate accumulation (e.g., via GC-MS) in knockout mutants to confirm pathway dependencies .
Advanced: How can researchers assay the activity and substrate specificity of 2,5-dioxopentanoate dehydrogenase (EC 1.2.1.26)?
Methodological Answer:
- Enzyme Purification: Heterologously express the dehydrogenase (e.g., Sulfolobus solfataricus Sso3117) and purify via affinity chromatography .
- Kinetic Assays: Monitor NADPH production at 340 nm using 2,5-dioxopentanoate as the substrate. Include controls with alternative substrates (e.g., L-lactaldehyde) to assess specificity .
- Inhibition Studies: Test competitive inhibitors like succinic semialdehyde to evaluate overlapping active-site interactions .
- Structural Analysis: Use X-ray crystallography or cryo-EM to resolve substrate-binding pockets and catalytic residues .
Advanced: What experimental strategies resolve contradictions in pathway annotations involving this compound degradation?
Methodological Answer:
Conflicting data often arise from redundant enzyme activities (e.g., multiple dehydrogenases accepting 2,5-dioxopentanoate). To address this:
- Perform proteomics (e.g., LC-MS/MS) to quantify enzyme expression levels under substrate-specific conditions .
- Use substrate-specific fluorescent probes (e.g., aldehyde-reactive tags) to visualize intracellular intermediate localization.
- Conduct cross-species complementation assays : Express candidate enzymes (e.g., Sso3117 or Sso1842) in knockout strains of model organisms (e.g., E. coli) to test functional rescue .
Advanced: How can this compound be leveraged in metabolic engineering for sustainable α-ketoglutarate production?
Methodological Answer:
- Pathway Optimization : Engineer Caulobacter crescentus to overexpress the WMB pathway enzymes (xylose dehydrogenase, xylonate dehydratase, and 2,5-dioxopentanoate dehydrogenase) .
- Fermentation Design : Use a fed-batch bioreactor with xylose as the carbon source and pH-stat control to prevent ketone accumulation.
- Downstream Recovery : Employ electrodialysis or ion-exchange chromatography to isolate α-ketoglutarate from fermentation broth .
- Validate yield improvements using metabolic flux analysis (MFA) and compare with traditional TCA cycle routes .
Basic: What are the stability considerations for this compound in aqueous solutions, and how can degradation be minimized?
Methodological Answer:
The compound is prone to hydrolysis under alkaline conditions due to its ester and ketone groups. To stabilize:
- Store solutions in acidic buffers (pH 4-6) at -20°C.
- Add chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation.
- Use lyophilization for long-term storage and reconstitute in anhydrous solvents (e.g., DMSO) for experimental use.
- Monitor degradation via HPLC-UV at 210 nm to detect breakdown products like 2,5-dioxopentanoic acid .
Advanced: What role does this compound play in cross-kingdom metabolic interactions, and how can this be studied?
Methodological Answer:
In marine ecosystems, this compound may act as a microbial signaling molecule or carbon shuttle. Investigate this via:
- Metabolomics : Profile extracellular metabolites in co-cultures of algae and bacteria (e.g., Pseudomonas spp.) using LC-HRMS .
- Stable Isotope Probing (SIP) : Feed ¹³C-labeled this compound to microbial communities and track incorporation into biomass DNA/RNA.
- Genetic Knockouts : Delete putative transporters (e.g., TTT family genes) in bacterial strains to assess uptake dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
